Dolichyl D-mannosyl phosphate

Description

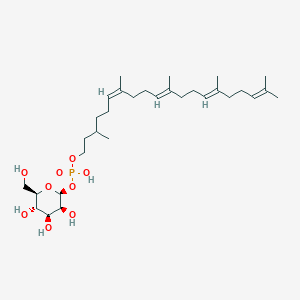

Structure

2D Structure

Properties

Molecular Formula |

C31H55O9P |

|---|---|

Molecular Weight |

602.7 g/mol |

IUPAC Name |

[(6Z,10E,14E)-3,7,11,15,19-pentamethylicosa-6,10,14,18-tetraenyl] [(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate |

InChI |

InChI=1S/C31H55O9P/c1-22(2)11-7-12-23(3)13-8-14-24(4)15-9-16-25(5)17-10-18-26(6)19-20-38-41(36,37)40-31-30(35)29(34)28(33)27(21-32)39-31/h11,13,15,17,26-35H,7-10,12,14,16,18-21H2,1-6H3,(H,36,37)/b23-13+,24-15+,25-17-/t26?,27-,28-,29+,30+,31+/m1/s1 |

InChI Key |

AGLXCEGQRIYVRV-DCNFWXCGSA-N |

Isomeric SMILES |

CC(CC/C=C(/C)\CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)CCOP(=O)(O)O[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

Canonical SMILES |

CC(CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)CCOP(=O)(O)OC1C(C(C(C(O1)CO)O)O)O |

Origin of Product |

United States |

Biosynthesis of Dolichyl D Mannosyl Phosphate

Enzymology of Dolichyl D-mannosyl Phosphate (B84403) Synthase (DPMS)

DPMS (EC 2.4.1.83) facilitates the transfer of a mannosyl residue from a nucleotide sugar donor, guanosine (B1672433) diphosphate-mannose (GDP-mannose), to the lipid carrier dolichol phosphate (Dol-P). nih.govgenome.jp This reaction occurs on the cytosolic side of the endoplasmic reticulum (ER) membrane. nih.govpnas.org The product, Dolichyl D-mannosyl phosphate, is then translocated across the ER membrane to the lumen, where it serves as the mannosyl donor for various glycosylation reactions. pnas.orgbohrium.comoup.com

Catalytic Mechanism and Reaction Kinetics of this compound Formation

The synthesis of this compound is a reversible reaction catalyzed by DPMS. oup.comresearchgate.net The enzyme transfers the mannose from GDP-mannose to dolichol phosphate, resulting in the formation of dolichyl β-D-mannosyl phosphate and GDP. nih.govnih.gov This reaction proceeds via an inverting mechanism, meaning the anomeric configuration of the mannosyl residue is inverted from alpha in GDP-mannose to beta in this compound. nih.govnih.gov The catalytic process is thought to involve an oxocarbenium ion-like transition state at the C1 position of the mannose moiety. researchgate.net

Kinetic studies have revealed that the Michaelis-Menten constant (Km) of DPMS for GDP-mannose is in the micromolar range, typically between 10⁻⁷ M and 10⁻⁶ M. nih.gov The enzyme exhibits specificity for long-chain polyprenyl phosphates, acting on dolichol phosphates that are larger than C35. genome.jp

Metal Ion Dependence and Cofactor Requirements in this compound Synthesis

The catalytic activity of DPMS is dependent on the presence of divalent metal ions. nih.govuniprot.org While the specific metal ion preference can vary between species, magnesium (Mg²⁺) and manganese (Mn²⁺) are generally required as cofactors. nih.govuniprot.orguniprot.org In some cases, calcium (Ca²⁺) can partially substitute for Mn²⁺. uniprot.orguniprot.orgrhea-db.org These metal ions are believed to play a crucial role in the proper orientation of the phosphate groups of the substrates at the active site, facilitating the mannosyl transfer. researchgate.net Structural and mutational analyses have identified a conserved DXD motif (Asp-X-Asp) within the enzyme that is critical for binding the metal cofactor, with the second aspartate residue likely coordinating with the metal ion. nih.gov

Structural Biology Insights into this compound Synthase Catalysis

High-resolution crystal structures of archaeal DPMS from Pyrococcus furiosus have provided significant insights into the enzyme's catalytic cycle. rcsb.org These structures, captured in complex with a nucleotide, a donor substrate, and the glycolipid product, reveal the dynamic conformational changes that occur during catalysis. rcsb.org The binding of the lipid substrate, dolichol phosphate, induces movements in interface helices and an acceptor loop, which in turn controls metal ion binding and other critical events leading to the synthesis of this compound. rcsb.org The enzyme belongs to the GT-A fold family of glycosyltransferases. nih.govbohrium.com

Subunit Composition and Regulation of Mammalian this compound Synthase Complex

In contrast to the single-polypeptide DPMS found in some lower eukaryotes like Saccharomyces cerevisiae, the mammalian DPMS is a heterotrimeric complex composed of three distinct subunits: DPM1, DPM2, and DPM3. nih.govmdpi.comnih.gov This multi-subunit organization allows for more intricate regulation of enzyme activity and stability.

This compound Synthase Subunit 1 (DPM1): Identification and Catalytic Function

DPM1 is the catalytic subunit of the mammalian DPMS complex. nih.govsinobiological.commousemine.orguniprot.org It is a soluble, cytoplasmic protein that harbors the active site for the mannosyltransferase reaction. sinobiological.comresearchgate.net While DPM1 possesses the catalytic machinery, it lacks a transmembrane domain for anchoring to the ER membrane and is inherently unstable when expressed alone. nih.govnih.gov Its proper localization and stability are dependent on its interaction with the other subunits of the complex. nih.govembopress.org

This compound Synthase Subunit 2 (DPM2): Regulatory Functions and Subunit Stabilization

The third subunit, DPM3, is another integral membrane protein that acts as an anchor, tethering the catalytic DPM1 subunit to the ER membrane. researchgate.netnih.govuniprot.org DPM3's stability, in turn, is dependent on its interaction with DPM2. researchgate.net Thus, the three subunits work in concert to form a stable and fully functional enzyme complex. researchgate.net

This compound Synthase Subunit 3 (DPM3): Role in Complex Stability and Activity

The DPM3 subunit, a 92-amino acid protein, plays a critical, non-catalytic role in the DPM synthase complex. embopress.orgresearchgate.net Its primary function is to stabilize the catalytic subunit, DPM1. embopress.orgresearchgate.netgenecards.org Research has demonstrated a hierarchical stabilization within the complex: DPM2 stabilizes DPM3, which in turn stabilizes DPM1. embopress.orgresearchgate.net

Beyond its structural role, the presence of the complete DPM complex, including DPM3, significantly enhances the enzymatic activity. While a complex of DPM1 and DPM3 can function without DPM2, the presence of DPM2 leads to a tenfold increase in DPM synthase activity. embopress.orgnih.gov This suggests that DPM3, in concert with DPM2, not only anchors and stabilizes the catalytic subunit but also contributes to an optimal conformation for enzymatic function.

| Subunit | Function in DPM Complex | Key Interactions |

| DPM1 | Catalytic subunit; transfers mannose to dolichyl phosphate. | Associates with the C-terminal domain of DPM3. embopress.orgresearchgate.net |

| DPM2 | Regulatory subunit; enhances enzyme activity and stabilizes DPM3. | Interacts with the N-terminal portion of DPM3. embopress.orgresearchgate.net |

| DPM3 | Stabilizer subunit; tethers DPM1 to the endoplasmic reticulum and stabilizes it. genecards.orguniprot.orgsinobiological.com | Associates with DPM1 via its C-terminal domain and with DPM2 via its N-terminal portion. embopress.orgresearchgate.netuniprot.org |

Cellular Localization and Membrane Topology of this compound Synthesis

The synthesis and subsequent utilization of this compound are spatially organized within the endoplasmic reticulum (ER), a critical organelle for protein and lipid biosynthesis.

Endoplasmic Reticulum Membrane Association of this compound Synthase

The DPM synthase complex is integrally associated with the ER membrane. wikipedia.orgscbt.com DPM3, along with DPM2, serves to anchor the otherwise soluble catalytic DPM1 subunit to the ER membrane. genecards.orgscbt.com This localization is essential, as the substrate, dolichyl phosphate, is a lipid embedded within the ER membrane. The synthesis of Dol-P-Man from GDP-mannose and dolichyl phosphate occurs on the cytosolic face of the ER. genecards.orgpnas.orgembopress.org

Transmembrane Movement and Luminal Presentation of this compound in the Endoplasmic Reticulum

Following its synthesis on the cytosolic side of the ER, this compound must be translocated across the ER membrane to the lumen. pnas.orgembopress.org This "flipping" is a critical step, as Dol-P-Man serves as a mannosyl donor for crucial glycosylation reactions that occur within the ER lumen, including N-linked glycosylation, O-mannosylation, C-mannosylation, and the biosynthesis of glycosylphosphatidylinositol (GPI) anchors. embopress.orgpnas.orgbohrium.com

The precise mechanism of this transmembrane movement is facilitated by a putative "flippase," a specialized membrane transporter. pnas.orgnih.gov While the exact molecular identity of the Dol-P-Man flippase is still under investigation, studies have characterized its activity. pnas.orgdiva-portal.org Research using water-soluble analogs of Dol-P-Man has provided evidence for a protein-mediated transport process. pnas.org This flippase is thought to recognize the dolichol portion of the molecule, facilitating the movement of the mannosyl-phosphate headgroup across the lipid bilayer. pnas.org Once in the ER lumen, Dol-P-Man is available for various mannosyltransferases to utilize in the glycosylation of proteins and lipids. bohrium.com

| Process | Location | Key Molecules Involved |

| Dol-P-Man Synthesis | Cytosolic face of the Endoplasmic Reticulum | DPM synthase complex (DPM1, DPM2, DPM3), GDP-mannose, Dolichyl phosphate. genecards.orgpnas.orgembopress.org |

| Dol-P-Man Translocation | Across the Endoplasmic Reticulum membrane | This compound, Putative flippase. pnas.orgnih.govresearchgate.net |

| Dol-P-Man Utilization | Lumen of the Endoplasmic Reticulum | This compound, Mannosyltransferases. embopress.orgpnas.orgbohrium.com |

Roles of Dolichyl D Mannosyl Phosphate in Protein Glycosylation Pathways

Dolichyl D-mannosyl Phosphate (B84403) in Asparagine-Linked (N-Glycosylation) Oligosaccharide Assembly

N-linked glycosylation is a major form of protein modification that begins in the endoplasmic reticulum. nih.gov It involves the synthesis of a large, branched oligosaccharide precursor on a dolichol pyrophosphate carrier, which is then transferred en bloc to specific asparagine residues of nascent polypeptide chains. nih.govnih.gov Dolichyl D-mannosyl phosphate is the exclusive mannose donor for the later stages of this assembly process, which occur within the ER lumen. nih.govresearchgate.net

The assembly of the lipid-linked oligosaccharide (LLO) precursor, Glc₃Man₉GlcNAc₂-PP-dolichol, is a bipartite process occurring on both sides of the ER membrane. nih.gov The initial steps, leading to the formation of Man₅GlcNAc₂-PP-dolichol, take place on the cytosolic face of the ER, using GDP-mannose as the direct mannosyl donor. nih.gov This intermediate is then flipped across the ER membrane into the lumen. semanticscholar.orgoup.com

Inside the ER lumen, the elongation of the LLO from Man₅GlcNAc₂-PP-dolichol to Man₉GlcNAc₂-PP-dolichol is completed. nih.gov This critical phase relies exclusively on this compound as the mannose donor for the addition of the final four mannose residues. nih.govnih.gov A series of specific mannosyltransferases, located in the ER lumen, catalyze these sequential additions. researchgate.net This spatial separation of mannose donors—GDP-mannose in the cytosol and this compound in the lumen—is a key organizational feature of the N-glycosylation pathway. nih.gov

Several asparagine-linked glycosylation (ALG) mannosyltransferases located in the ER lumen utilize this compound to extend the LLO. Among these, ALG9 mannosyltransferase is a notable example due to its dual function in the pathway. semanticscholar.orgexpasy.org

ALG9 is an alpha-1,2-mannosyltransferase that catalyzes the addition of two different mannose residues to the growing oligosaccharide chain. expasy.orguniprot.org Specifically, it is responsible for adding the seventh and ninth mannose residues, transferring them from this compound to the Man₆GlcNAc₂-PP-dolichol and Man₈GlcNAc₂-PP-dolichol intermediates, respectively. uniprot.org The activity of ALG9 is crucial for the formation of the correct, mature Man₉GlcNAc₂ structure of the LLO precursor. wikipedia.org

| Enzyme | Substrate(s) | Product(s) | Function in N-Glycosylation |

| ALG9 Mannosyltransferase | This compound, Man₆GlcNAc₂-PP-dolichol | Man₇GlcNAc₂-PP-dolichol, Dolichyl phosphate | Addition of the 7th mannose residue |

| This compound, Man₈GlcNAc₂-PP-dolichol | Man₉GlcNAc₂-PP-dolichol, Dolichyl phosphate | Addition of the 9th mannose residue |

This compound in Protein O-Mannosylation

Protein O-mannosylation is a vital post-translational modification that, unlike most other forms of O-glycosylation, is initiated in the endoplasmic reticulum. oup.com This process involves the attachment of a mannose residue to the hydroxyl group of serine or threonine residues on proteins. yeastgenome.orgresearchgate.net

The first and committing step of protein O-mannosylation is catalyzed by a family of enzymes known as protein O-mannosyltransferases (PMTs in yeast, POMTs in mammals). wikipedia.orgnih.gov These integral ER membrane proteins directly transfer a mannose residue from this compound to target serine or threonine residues of secretory proteins. oup.comnih.gov This reaction forms an α-D-mannosidic linkage. oup.com In mammals, this crucial step is performed by a complex of two homologous proteins, POMT1 and POMT2, both of which are required for enzymatic activity. nih.gov The use of this compound as the high-energy mannose donor is a defining and conserved feature of this glycosylation pathway. oup.comresearchgate.net

O-mannosylation has profound effects on the properties and functions of modified proteins. The attached O-mannosyl glycans are important for the stability, correct localization, and function of a wide range of secretory and membrane proteins. yeastgenome.orgresearchgate.net In fungi, O-mannosylation is essential for maintaining the integrity of the cell wall. oup.com

In mammals, O-mannosylation is critical for the function of numerous proteins, with alpha-dystroglycan being one of the most extensively studied examples. nih.gov Proper O-mannosylation of alpha-dystroglycan is essential for its interaction with extracellular matrix proteins, a linkage that is vital for muscle and brain development. nih.govnih.gov Disruptions in this pathway that lead to the hypoglycosylation of alpha-dystroglycan are the underlying cause of certain forms of congenital muscular dystrophy. nih.gov The modification can influence protein folding and quality control within the ER, ensuring that only correctly folded proteins are trafficked to their final destinations. tll.org.sg

This compound in Protein C-Mannosylation

Protein C-mannosylation is a less common but structurally unique type of glycosylation where a mannose residue is attached via a C-C bond to the indole (B1671886) ring of a tryptophan residue. nih.govnih.gov This modification also occurs in the endoplasmic reticulum and is dependent on this compound. nih.gov

Research has definitively established that this compound serves as the direct mannosyl donor for this reaction. nih.govnih.gov Studies using Chinese hamster ovary (CHO) cells deficient in dolichyl-phosphate-mannose synthase activity showed a significant reduction in C-mannosylation. nih.govnih.gov Furthermore, in vitro experiments using rat liver microsomes demonstrated that a microsomal transferase catalyzes the C-mannosylation of a model peptide, with this compound being the sufficient donor substrate. nih.govresearchgate.net This identifies C-mannosylation as the third major glycosylation pathway in mammals, alongside N-glycosylation and O-mannosylation, that requires this compound. nih.gov

| Glycosylation Pathway | Linkage Type | Amino Acid Target | Role of this compound |

| N-Glycosylation | N-glycosidic (to GlcNAc) | Asparagine (in Asn-X-Ser/Thr sequon) | Donor for lumenal elongation of the lipid-linked oligosaccharide precursor |

| O-Mannosylation | O-glycosidic | Serine, Threonine | Initial mannosyl donor for direct attachment to the protein |

| C-Mannosylation | C-C bond | Tryptophan | Direct mannosyl donor for attachment to the indole ring |

Enzymatic Transfer to Tryptophan Residues in Specific Sequence Contexts

This compound is the direct mannosyl donor in a unique post-translational modification known as C-mannosylation. nih.govmolbiolcell.org This process, which occurs in the endoplasmic reticulum, involves the formation of a stable C-C bond between the C1 atom of an α-mannopyranosyl residue and the C2 atom of the indole ring of a tryptophan residue. nih.govuzh.ch This linkage is chemically distinct from the C-N bonds in N-glycosylation and C-O bonds in O-glycosylation. nih.govnih.gov

The enzymatic transfer is catalyzed by a C-mannosyltransferase, a microsomal enzyme that recognizes a specific amino acid sequence motif on the target protein. nih.govnih.gov The primary and most well-characterized consensus sequence for C-mannosylation is W-x-x-W (Tryptophan-any amino acid-any amino acid-Tryptophan), where the first tryptophan residue is the recipient of the mannose group. nih.govnih.govuzh.chresearchgate.net This motif is frequently found in proteins containing thrombospondin type 1 repeats (TSRs) and in type I cytokine receptors. nih.govresearchgate.netnih.gov The reaction is highly specific, and replacing the target tryptophan residue within the recognition sequence abolishes the glycosylation event. nih.gov In vitro studies using rat liver microsomes as a source of the transferase have confirmed that this compound is the direct and sufficient donor for this reaction, successfully mannosylating synthetic peptides containing the W-x-x-W motif. nih.govnih.gov

Elucidation of the Biosynthetic Pathway of C-Mannosylation Utilizing this compound

The biosynthetic pathway leading to protein C-mannosylation has been clearly defined, establishing this compound as an essential intermediate. nih.govnih.gov The pathway originates with GDP-mannose, which is synthesized in the cytoplasm. researchgate.netnih.gov At the membrane of the endoplasmic reticulum, the enzyme dolichol-phosphate mannose synthase catalyzes the transfer of mannose from GDP-mannose to dolichol phosphate, forming this compound. nih.govwikipedia.org This lipid-linked monosaccharide is then believed to be translocated across the ER membrane to the luminal side. nih.gov

Inside the ER lumen, the C-mannosyltransferase (from the DPY19 family of enzymes) transfers the mannose residue directly from this compound to the specific tryptophan acceptor site on a nascent polypeptide chain. nih.govnih.govnih.gov The minimal biosynthetic pathway can be summarized as:

Mannose → GDP-Mannose → this compound → C-Mannosyl-Tryptophan-Protein nih.govnih.govresearchgate.net

Crucial evidence for this pathway came from studies using Chinese Hamster Ovary (CHO) Lec15 cells, which have a deficiency in dolichol-phosphate mannose synthase activity and thus have greatly reduced levels of this compound. nih.govmolbiolcell.orgnih.gov When a protein substrate for C-mannosylation was expressed in these cells, the level of C-mannosylation was reduced by approximately 10-fold compared to wild-type cells. nih.govnih.govptbioch.edu.pl This deficit was not due to a lack of C-mannosyltransferase activity, which was found to be normal in Lec15 cells, directly implicating the lack of the this compound donor as the cause. nih.govmolbiolcell.orgmolbiolcell.org

| Cell Line | Dol-P-Man Synthase Activity | Relative C-Mannosylation Level | C-Mannosyltransferase Activity |

|---|---|---|---|

| Wild-Type CHO | Normal | 100% | Normal |

| Lec15 CHO Mutant | Deficient | ~10% | Normal |

This compound in Glycosylphosphatidylinositol (GPI) Anchor Biosynthesis

Role as a Mannosyl Donor in Glycosylphosphatidylinositol Precursor Assembly

This compound is the sole mannose donor for the elongation of the core glycan of the glycosylphosphatidylinositol (GPI) anchor precursor within the lumen of the endoplasmic reticulum. nih.govnih.govnih.gov The biosynthesis of the GPI anchor is a sequential, multi-step process that begins on the cytoplasmic face of the ER and is completed in the ER lumen. nih.govresearchgate.net After the initial assembly of GlcN-PI (glucosaminyl-phosphatidylinositol) on the cytoplasmic side, the intermediate is flipped into the ER lumen. researchgate.net

Inside the lumen, three (and in some organisms, four) mannose residues are added sequentially to the glucosamine (B1671600) residue to form the conserved core glycan. researchgate.netfrontiersin.org this compound provides all of these mannosyl residues. nih.govnih.gov Each mannose addition is catalyzed by a distinct mannosyltransferase enzyme. researchgate.netfrontiersin.org

First Mannose: Transferred by GPI-mannosyltransferase I (PIG-M in humans). frontiersin.orgresearchgate.net

Second Mannose: Transferred by GPI-mannosyltransferase II (PIG-V in humans). frontiersin.org

Third Mannose: Transferred by GPI-mannosyltransferase III (PIG-B in humans). frontiersin.orgfrontiersin.org

These mannosyltransferases are integral membrane proteins located in the ER. frontiersin.org The completed GPI core glycan is then further modified with phosphoethanolamine units before being attached to the C-terminus of a target protein. researchgate.netacs.org

| Mannose Addition | Enzyme (Human) | Mannose Donor | Linkage Formed |

|---|---|---|---|

| Mannose I | PIG-M | This compound | Manα1-4GlcN |

| Mannose II | PIG-V | This compound | Manα1-6Man |

| Mannose III | PIG-B | This compound | Manα1-2Man |

Impact on GPI-Anchored Protein Formation and Surface Expression

The availability of this compound is critical for the successful formation and surface expression of all GPI-anchored proteins. nih.govnih.gov A deficiency in the synthesis of this compound directly halts the GPI anchor biosynthetic pathway, leading to severe cellular consequences.

In mutant cells that lack functional dolichol-phosphate mannose synthase (such as yeast dpm1 mutants or mammalian Lec15 cells), the GPI anchor pathway is blocked after the formation of the initial glucosamine-containing intermediates. nih.gov This results in the accumulation of incomplete GPI precursors that lack the mannose residues necessary for recognition by the GPI-transamidase complex, the enzyme that attaches the completed anchor to proteins. nih.govnih.gov

Without a complete GPI anchor to attach, newly synthesized proteins destined to be GPI-anchored are unable to be properly modified and tethered to the membrane. nih.gov Consequently, these proteins are either degraded or secreted from the cell instead of being expressed on the cell surface. nih.gov This has been demonstrated experimentally where Lec15 cells fail to express GPI-anchored proteins like CD59 on their surface. nih.gov The restoration of this compound synthesis in these cells, for instance by transfecting the gene for a required synthase subunit, successfully rescues the biosynthesis of complete GPI anchors and restores the surface expression of these proteins. nih.gov Therefore, the role of this compound as a mannosyl donor in this pathway is an absolute requirement for the expression of a large class of cell surface proteins, including various receptors, enzymes, and adhesion molecules. nih.govacs.org

Cellular Regulation of Dolichyl D Mannosyl Phosphate Metabolism and Its Biological Impact

Regulatory Mechanisms Affecting Dolichyl D-mannosyl Phosphate (B84403) Synthase Activity

The activity of Dolichyl D-mannosyl phosphate synthase (DPMS) is not constitutive but is controlled through a sophisticated interplay of its subunit composition and post-translational modifications. In mammals, DPMS exists as a heterotrimeric complex composed of three distinct subunits: DPM1, DPM2, and DPM3, each playing a crucial role in the enzyme's function and stability. researchgate.netembopress.org

DPM1: This is the catalytic subunit of the enzyme, responsible for the transfer of a mannose residue from GDP-mannose to dolichyl phosphate. wikipedia.orgreactome.org

DPM3: This subunit acts as a membrane anchor for the catalytic DPM1 subunit. nih.gov DPM3 tethers DPM1 to the ER membrane and stabilizes it; in the absence of DPM3, DPM1 is rapidly degraded by the proteasome. nih.gov The stability of DPM3 itself is dependent on its association with DPM2. embopress.org

This interdependent relationship highlights a key regulatory mechanism: the structural integrity of the three-subunit complex is essential for both the stability and catalytic efficiency of the enzyme. embopress.orgnih.gov

Beyond its subunit architecture, DPMS activity is also modulated by phosphorylation. The amino acid sequence of DPMS contains a cAMP-dependent protein phosphorylation motif (PKA motif), indicating regulation by kinase signaling pathways. nih.gov Experimental evidence supports this, showing that activation of β-adrenergic receptors with agonists like isoproterenol (B85558) leads to an increase in DPMS activity. nih.gov This stimulation results in an approximate two-fold enhancement of the enzyme's Vmax without altering the Km for its substrate, GDP-mannose, which is consistent with regulation via a phosphorylation event. nih.gov

| Subunit | Function | Key Interactions |

| DPM1 | Catalytic subunit; transfers mannose to dolichyl phosphate. embopress.orgnih.gov | Tethered and stabilized by DPM3. nih.gov |

| DPM2 | Regulatory subunit; enhances enzyme activity. embopress.org | Stabilizes DPM3. embopress.org |

| DPM3 | Membrane anchor; essential for DPM1 stability. embopress.orgnih.gov | Stabilized by DPM2; tethers DPM1 to the ER membrane. embopress.orgnih.gov |

Interplay with Extracellular Signaling and Intracellular Microenvironmental Cues

The synthesis of this compound is not an isolated intracellular process but is responsive to the cell's external and internal environment. nih.gov Extracellular signals can directly influence DPMS activity, thereby linking cell-surface receptor activation to the downstream machinery of protein glycosylation. As noted, β-agonist signaling enhances DPMS activity, providing a clear example of how hormones or neurotransmitters can regulate the supply of this essential mannosyl donor. nih.gov This allows cells to adjust their glycosylation capacity in response to physiological demands.

The intracellular microenvironment, particularly the lipid composition of the endoplasmic reticulum membrane, also plays a regulative role. uni-heidelberg.de As an integral membrane protein complex, the function of DPMS can be influenced by the physical properties of the membrane in which it resides, such as its thickness, fluidity, and curvature. uni-heidelberg.de These properties are determined by the local lipid environment and can affect the conformation and catalytic activity of embedded enzymes. This suggests that cellular metabolic states that alter ER lipid composition could, in turn, modulate DPMS function and the availability of Dol-P-Man.

| Cue Type | Example | Effect on DPMS |

| Extracellular Signaling | Isoproterenol (β-agonist) | Increases catalytic activity (Vmax). nih.gov |

| Intracellular Microenvironment | ER Membrane Lipid Composition | Modulates enzyme conformation and activity. uni-heidelberg.de |

Impact on Global Protein Glycosylation Fidelity and Endoplasmic Reticulum Quality Control Mechanisms

This compound is the sole mannose donor for several critical glycosylation pathways that occur in the lumen of the ER. nih.govhmdb.ca These include the elongation of the lipid-linked oligosaccharide (LLO) precursor for N-glycosylation, the initiation of O-mannosylation and C-mannosylation, and the biosynthesis of glycosylphosphatidylinositol (GPI) anchors. nih.govfor2509.de The availability and utilization of Dol-P-Man are therefore paramount for the fidelity of these processes.

A deficiency in DPMS activity has a direct and significant impact on glycosylation. For instance, cells with deficient DPMS activity exhibit a tenfold reduction in C-mannosylation, demonstrating the critical reliance of this modification on a steady supply of Dol-P-Man. researchgate.net Since all these pathways compete for the same pool of Dol-P-Man, its regulated synthesis is essential to maintain a balance and ensure that proteins are correctly glycosylated. for2509.de

Proper glycosylation is inextricably linked to the protein quality control system of the ER. nih.gov N-linked glycans, which depend on Dol-P-Man for the addition of their final four mannose residues, act as signals for chaperones that oversee the protein folding process. nih.gov After the initial transfer of the glycan to a nascent polypeptide, trimming of its glucose residues allows it to interact with ER chaperones like calnexin (B1179193) and calreticulin. nih.gov The subsequent removal of a specific mannose residue—a mannose that was originally donated by Dol-P-Man—is a key step that, for a correctly folded protein, signals its readiness for export from the ER. nih.gov If the protein is not properly folded by this time, the attached glycan can be re-glucosylated to re-enter the chaperone cycle. However, if folding remains unsuccessful, the glycan structure can target the polypeptide for ER-associated degradation (ERAD). nih.gov Thus, a sufficient supply of Dol-P-Man is fundamental to the fidelity of the glycan signals that dictate a protein's fate within the ER, be it successful folding, export, or degradation. nih.gov

Broader Biological Implications of this compound Beyond Direct Glycosylation Roles

Studies using the human cell line U937 have demonstrated that exogenous dolichyl phosphate can act as a modulator of membrane fluidity, inducing lateral membrane perturbation. elsevierpure.com This alteration of the physical state of the cell membrane is accompanied by changes in the cellular lipid profile, including a significant increase in the cholesterol-to-phospholipid ratio. elsevierpure.com These effects on membrane homeostasis are profound enough to trigger apoptosis, or programmed cell death. elsevierpure.com Notably, these changes are distinct from apoptosis induced by other agents like etoposide, which does not cause similar alterations in membrane fluidity or lipid composition. elsevierpure.com This suggests that dolichyl phosphates may have a signaling or structural role in the cell membrane that extends beyond their function as a carrier for mannose, directly influencing cellular viability and membrane physiology.

Genetic and Molecular Research Approaches for Dolichyl D Mannosyl Phosphate

Identification and Characterization of Genes Encoding Dolichyl D-mannosyl Phosphate (B84403) Pathway Components (DPM1, DPM2, DPM3)

In mammals, the synthesis of dolichyl D-mannosyl phosphate is catalyzed by the dolichol-phosphate mannose (DPM) synthase complex, a heterotrimeric enzyme embedded in the endoplasmic reticulum membrane. The identification and characterization of the genes encoding the subunits of this complex—DPM1, DPM2, and DPM3—have been pivotal to understanding its function.

DPM1 : This gene encodes the catalytic subunit of the DPM synthase complex. evolvingsolutions.ca Unlike its ortholog in the yeast Saccharomyces cerevisiae, which is a single transmembrane protein, the human DPM1 protein is a soluble, cytoplasmic enzyme. evolvingsolutions.ca Its function is to transfer a mannose residue from GDP-mannose to dolichol phosphate. evolvingsolutions.ca

DPM3 : Encoded by the DPM3 gene, this small membrane protein acts as a stabilizer and anchor for the DPM synthase complex. researchgate.net DPM3 tethers the catalytic DPM1 subunit to the endoplasmic reticulum membrane. researchgate.net Research has demonstrated a hierarchical stabilization within the complex, where DPM2 stabilizes DPM3, which in turn stabilizes DPM1. nih.gov

The distinct roles of these subunits highlight a key difference between the mammalian and yeast systems. While S. cerevisiae relies on a single DPM1 protein with a C-terminal transmembrane domain for both catalysis and membrane association, the mammalian system has evolved a more complex regulatory mechanism involving three distinct gene products. reactome.org

| Gene | Encoded Protein | Primary Function in DPM Synthase Complex |

| DPM1 | DPM1 | Catalytic subunit; transfers mannose to dolichol phosphate. |

| DPM2 | DPM2 | Regulatory subunit; stabilizes DPM3 and enhances substrate binding. |

| DPM3 | DPM3 | Stabilizer and anchor; tethers DPM1 to the ER membrane. |

Functional Analysis through Targeted Gene Perturbations and Genetic Complementation Studies

Targeted gene perturbations and genetic complementation assays have been indispensable tools for dissecting the function of the DPM pathway components. These studies often utilize cell lines with naturally occurring or engineered mutations in the DPM genes.

Targeted Gene Perturbations:

Modern techniques such as CRISPR-Cas9 gene editing have enabled precise knockout of DPM genes to study the resulting phenotypes. For instance, a genome-wide CRISPR screen in Drosophila cells identified Dpm1 as a strong modifier of defects in the N-glycosylation pathway, highlighting its central role in cellular glycosylation. researchgate.net RNA interference (RNAi) has also been employed to downregulate the expression of DPM genes, allowing for the investigation of the consequences of reduced DPM synthase activity.

Genetic Complementation Studies:

A significant body of research has utilized mutant mammalian cell lines that are deficient in DPM synthase activity. Key examples include:

Lec15 Chinese Hamster Ovary (CHO) cells: These cells have a defect in the DPM2 gene. nih.gov Complementation studies involving the introduction of a functional DPM2 gene into Lec15 cells restored DPM synthase activity, confirming the essential role of DPM2. nih.gov

Thy-1 negative mouse lymphoma cells (Class E mutant): These cells are defective in the DPM1 gene. nih.gov

CHO2.38 cells: These cells are deficient in DPM3. nih.gov

Furthermore, overexpression of DPM3 in DPM2-deficient Lec15 cells was shown to restore the biosynthesis of this compound, demonstrating a functional complementation and underscoring the stabilizing role of DPM3 on DPM1. nih.gov These complementation assays have been crucial in confirming the function of each subunit and their interdependent relationships for a fully active DPM synthase complex.

Utilization of Model Organisms for Elucidating this compound Biology

A variety of model organisms have been instrumental in advancing our understanding of this compound biology, each offering unique advantages for genetic and molecular studies.

Saccharomyces cerevisiae (Baker's Yeast): As a simple unicellular eukaryote with powerful genetic tools, S. cerevisiae has been a cornerstone for DPM research. The yeast DPM synthase is encoded by a single essential gene, DPM1. evolvingsolutions.ca This simpler system has facilitated fundamental studies on the enzymatic mechanism and the essential role of this compound in N-glycosylation, O-mannosylation, and GPI anchor biosynthesis. researchgate.net Notably, the yeast DPM1 gene has been shown to complement a glycosylation-defective mammalian cell line, demonstrating a high degree of functional conservation across eukaryotes.

Arabidopsis thaliana (Thale Cress): The plant model organism Arabidopsis thaliana also possesses genes for the synthesis of this compound. While the nomenclature can be confusing, with a family of proteins termed "DMP" (DOMAIN OF UNKNOWN FUNCTION 679 membrane protein) being involved in various plant-specific processes, the core DPM synthase machinery homologous to other eukaryotes is present. Functional studies in Arabidopsis are beginning to shed light on the role of this compound in plant development and stress responses.

Mammalian Cell Lines: As previously mentioned, various mammalian cell lines, including Chinese Hamster Ovary (CHO), mouse lymphoma, and human cell lines, have been invaluable for studying the more complex heterotrimeric DPM synthase. nih.govnih.gov These cell lines have been used for:

Identifying and cloning the human DPM genes.

Characterizing the function of each subunit through complementation of mutant cell lines.

Investigating the molecular basis of human congenital disorders of glycosylation.

Mouse Models: The development of knockout mouse models, such as a conditional knockout for Dpm2, provides a platform to study the in vivo consequences of impaired this compound synthesis in a whole organism. nih.gov Such models are critical for understanding the physiological roles of this pathway in development and disease.

| Model Organism | Key Contributions to DPM Biology |

| Saccharomyces cerevisiae | Elucidation of the fundamental enzymatic mechanism; study of a single-protein DPM synthase. |

| Arabidopsis thaliana | Investigation of the role of DPM in plant development and stress responses. |

| Mammalian Cell Lines | Characterization of the heterotrimeric DPM synthase complex; complementation studies; modeling of human diseases. |

| Mouse Models | In vivo studies of the physiological roles of the DPM pathway in development and disease. |

Molecular Basis of this compound-Related Congenital Defects in Glycosylation

Mutations in the genes encoding the DPM synthase subunits lead to a group of rare genetic disorders known as Congenital Disorders of Glycosylation (CDG). These disorders are characterized by defects in the synthesis of glycans and present with a wide range of clinical symptoms.

DPM1-CDG (CDG-Ie): This is a multisystem disorder caused by mutations in the DPM1 gene. reactome.org Patients often present with severe developmental delay, seizures, and dysmorphic features. nih.gov The molecular defects typically involve missense mutations or deletions that lead to a significant reduction in DPM synthase activity. nih.gov This deficiency results in the accumulation of an incomplete lipid-linked oligosaccharide precursor (Man5GlcNAc2-PP-dolichol), impairing N-glycosylation. nih.gov Some cases of DPM1-CDG also exhibit features of dystroglycanopathy, a type of muscular dystrophy, due to the role of this compound in O-mannosylation. nih.gov

DPM2-CDG: Pathogenic variants in the DPM2 gene are associated with a severe clinical phenotype that can include hypotonia, progressive muscle weakness, and intractable seizures. nih.gov The molecular basis involves mutations that disrupt the function of the DPM2 protein, leading to instability of the DPM synthase complex and reduced enzymatic activity. nih.gov

DPM3-CDG: Mutations in the DPM3 gene have been linked to a form of limb-girdle muscular dystrophy. nih.govrarediseases.org The underlying molecular mechanism involves a reduced ability of the mutant DPM3 protein to bind to and stabilize the catalytic DPM1 subunit. nih.gov This leads to a mild defect in this compound biosynthesis that particularly affects the O-mannosylation of α-dystroglycan, a protein crucial for muscle integrity. nih.gov This finding has bridged the congenital disorders of glycosylation with the dystroglycanopathies. nih.gov

| Disorder | Affected Gene | Primary Molecular Consequence | Key Clinical Features |

| DPM1-CDG (CDG-Ie) | DPM1 | Reduced catalytic activity of DPM synthase. | Severe developmental delay, seizures, dysmorphism, potential muscular dystrophy. nih.govnih.gov |

| DPM2-CDG | DPM2 | Instability of the DPM synthase complex. | Hypotonia, progressive muscle weakness, seizures. nih.gov |

| DPM3-CDG | DPM3 | Impaired stabilization of DPM1, affecting O-mannosylation. | Limb-girdle muscular dystrophy. nih.govrarediseases.org |

Advanced Methodologies in Dolichyl D Mannosyl Phosphate Research

Biochemical Assays for Dolichyl D-mannosyl Phosphate (B84403) Synthase Activity and Kinetic Characterization

Biochemical assays are fundamental to characterizing the activity of Dolichyl D-mannosyl phosphate synthase (DPMS), the enzyme responsible for the synthesis of Dol-P-Man. These assays typically measure the transfer of a mannosyl group from a donor substrate, Guanosine (B1672433) diphosphate-mannose (GDP-mannose), to the acceptor substrate, Dolichyl phosphate (Dol-P).

Assay Principles and Methodologies

A common method involves the use of radiolabeled GDP-mannose, such as GDP-[¹⁴C]mannose or GDP-[³H]mannose. The assay mixture includes the enzyme source (e.g., microsomes or purified DPMS), Dol-P as the acceptor substrate, and a suitable buffer system. uclouvain.be The reaction is initiated by the addition of the enzyme and incubated for a specific time at an optimal temperature, often between 10-17°C to ensure enzyme stability. uclouvain.be The reaction is then terminated, and the lipid-soluble product, radiolabeled Dol-P-Man, is separated from the water-soluble, unreacted radiolabeled GDP-mannose by solvent extraction. The radioactivity incorporated into the lipid phase is then quantified using liquid scintillation counting to determine the enzyme activity.

Kinetic Characterization

Kinetic studies are crucial for understanding the catalytic mechanism of DPMS. These studies involve varying the concentration of one substrate while keeping the other constant to determine key kinetic parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax). For instance, the Km of human DPMS for GDP-mannose has been reported to be approximately 240 nM. nih.gov Such kinetic data provide insights into the enzyme's affinity for its substrates and its catalytic efficiency.

Factors influencing DPMS activity are also investigated through these assays. For example, the presence of specific phospholipids (B1166683) has been shown to be required for maximal mannosyl transfer to the hydrophobic dolichyl phosphate substrate, although not for transfer to a water-soluble acceptor like phenyl phosphate. nih.gov This suggests that phospholipids play a role in the interaction between the enzyme and its long-chain polyisoprenol substrate. nih.gov The effect of detergents is also a critical consideration, as they are often necessary to solubilize the membrane-bound enzyme and lipid acceptor, but can also impact enzyme stability. uclouvain.be

| Parameter | Description | Example Value/Condition | Reference |

|---|---|---|---|

| Enzyme Source | Microsomal fractions or purified this compound synthase. | Rat liver microsomes | uclouvain.be |

| Substrates | Radiolabeled GDP-mannose and Dolichyl phosphate. | GDP-[¹⁴C]mannose, Dolichyl phosphate | uclouvain.be |

| Temperature | Optimal temperature for enzyme stability and activity. | 10-17°C | uclouvain.be |

| Km (GDP-mannose) | Michaelis constant for GDP-mannose, indicating substrate affinity. | 240 nM (human DPMS) | nih.gov |

| Activators | Molecules that enhance enzyme activity. | Specific phospholipids | nih.gov |

Structural Biology Techniques for Analyzing this compound Synthase-Substrate Interactions

Understanding the three-dimensional structure of DPMS and how it interacts with its substrates is crucial for elucidating its catalytic mechanism. A variety of structural biology techniques have been employed to gain these insights.

Fluorescence Resonance Energy Transfer (FRET)

FRET is a powerful technique for measuring distances between two fluorescent molecules (a donor and an acceptor) and has been used to probe the interactions within the DPMS enzyme and between the enzyme and its substrates. oup.comresearchgate.net In studies of Saccharomyces cerevisiae DPMS, FRET has been used to determine intramolecular distances within the protein and intermolecular distances to localize the active site and the binding site of the hydrophobic substrate. oup.comresearchgate.net By using fluorescently labeled analogs of Dol-P, researchers can measure the distance between a specific tryptophan residue (Trp133, the donor) in the enzyme and the fluorescent probe (the acceptor) on the dolichyl-modified substrate. researchgate.net These FRET-derived distance measurements have been instrumental in evaluating and refining 3D models of the enzyme and proposing a single displacement inverting mechanism for the mannosyl transfer. oup.comresearchgate.net

3D Modeling

In the absence of a high-resolution crystal structure for the full-length eukaryotic enzyme, computational 3D modeling has been a valuable tool. oup.com Homology modeling, using the known structures of related glycosyltransferases as templates, has been employed to generate models of the catalytic domain of DPMS. oup.com These models, when combined with experimental data from techniques like FRET, provide a framework for understanding the binding sites for Dol-P, GDP-mannose, and essential divalent cations. researchgate.net High-resolution crystal structures of an archaeal DPMS from Pyrococcus furiosus in complex with nucleotide, donor, and glycolipid product have provided significant insights into the catalytic cycle, revealing conformational changes upon lipid binding that control key events in Dol-P-Man synthesis. dntb.gov.ua

| Donor-Acceptor Pair | Condition | Measured Distance (Å) | Reference |

|---|---|---|---|

| Trp133 – Cys93 | No substrate | 21.2 | oup.com |

| Trp133 – Cys93 | With Dol-P | 19.0 | oup.com |

| Trp133 – Fluorescent Dol-P analog 1 | Substrate bound | 15.3 | oup.com |

| Trp133 – Fluorescent Dol-P analog 2 | Substrate bound | 15.5 | oup.com |

Advanced Analytical Techniques for Quantification and Characterization of Dolichyl Phosphate Species in Biological Samples

The analysis of Dol-P species in biological samples is challenging due to their very low abundance (approximately 0.1% of total cellular phospholipids in eukaryotes) and high lipophilicity. nih.govnih.gov However, advanced analytical techniques have been developed to overcome these challenges.

LC-MS-based Lipidomics

Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful tool for the sensitive and specific quantification of Dol-P species. acs.org A significant advancement in this area is the use of phosphate methylation prior to reverse-phase liquid chromatography-mass spectrometry (RPLC-MS) analysis. nih.govacs.org Methylation of the phosphate group using reagents like trimethylsilyldiazomethane (B103560) (TMSD) improves the ionization efficiency and chromatographic behavior of Dol-P species, enabling their highly sensitive quantification from as few as 10⁶ cells. nih.govnih.gov This method allows for the simultaneous characterization and quantification of Dol-P species with varying isoprene (B109036) unit lengths. nih.gov The use of internal standards, such as polyprenyl phosphates (PolPs), which are structurally similar to Dol-Ps but not typically found in eukaryotes, is crucial for accurate quantification. nih.gov

Radiometric Labeling

Radiometric labeling is a classic and highly sensitive technique for studying the biosynthesis and metabolism of Dol-P and its derivatives. Cells or tissues can be incubated with radiolabeled precursors, such as [³²P]orthophosphate, to label the phosphate group of Dol-P. revvity.com The radiolabeled lipids are then extracted and separated by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The radioactivity of the separated species is then quantified to determine their abundance and turnover rates. This method is particularly useful for pulse-chase experiments to track the flow of the label through the glycosylation pathway.

| Technique | Principle | Advantages | Challenges | Reference |

|---|---|---|---|---|

| LC-MS-based Lipidomics with Methylation | Chemical derivatization to improve ionization and separation, followed by mass spectrometric detection and quantification. | High sensitivity (LOD ≤2 pg on column), high specificity, allows for profiling of different Dol-P species. | Requires derivatization step, potential for ion suppression. | nih.gov |

| Radiometric Labeling | Incorporation of a radioactive isotope into the molecule of interest and subsequent detection of radioactivity. | Extremely high sensitivity, suitable for metabolic flux analysis. | Requires handling of radioactive materials, does not provide structural information. | revvity.com |

Molecular Interaction Studies and High-Throughput Screening Approaches for Pathway Modulators

Investigating the molecular interactions of DPMS and identifying molecules that can modulate its activity are crucial for both basic research and potential therapeutic applications.

Molecular Interaction Studies

Techniques like co-immunoprecipitation and affinity chromatography are used to identify proteins that interact with DPMS. For example, studies have shown that in mammals, DPMS exists as a complex of three subunits: DPM1 (the catalytic subunit), DPM2, and DPM3. nih.gov These subunits are essential for the stability and activity of the enzyme complex. nih.gov Understanding these protein-protein interactions is key to comprehending the regulation of Dol-P-Man synthesis.

High-Throughput Screening (HTS)

High-throughput screening (HTS) methodologies enable the rapid testing of large libraries of chemical compounds to identify potential modulators of a specific biological pathway. nih.gov While specific HTS assays targeting the Dol-P-Man pathway are not extensively documented in the provided search results, the principles of HTS can be applied. A potential HTS assay for DPMS inhibitors could be based on the biochemical assay described earlier, adapted for a microplate format. For instance, a fluorescence-based assay could be developed where the product, Dol-P-Man, is detected by a specific binding protein coupled to a fluorescent reporter. Such an assay would allow for the automated screening of thousands of compounds to identify those that inhibit or activate DPMS. The identification of such modulators would provide valuable tools for studying the biological roles of Dol-P-Man and could be starting points for drug discovery efforts.

Comparative and Evolutionary Perspectives of Dolichyl D Mannosyl Phosphate Synthesis and Function

Conservation of Dolichyl D-mannosyl Phosphate (B84403) Metabolic Pathways Across Diverse Eukaryotic Lineages

The fundamental pathway for Dol-P-Man synthesis is remarkably conserved across a wide range of eukaryotic organisms, from single-celled yeasts to complex mammals. nih.govmit.edu This conservation highlights the essential role of Dol-P-Man in fundamental cellular processes. In eukaryotes, the synthesis of the core glycan for N-linked glycoproteins, a process vital for protein folding and function, originates in the endoplasmic reticulum (ER) and relies on Dol-P-Man. nih.govoup.com Specifically, Dol-P-Man serves as the donor for the elongation of Man₅GlcNAc₂-PP-dolichol to Man₉GlcNAc₂-PP-dolichol within the ER lumen. nih.gov

The enzyme catalyzing this reaction, DPMS, has been identified and its gene cloned from numerous species, demonstrating significant sequence and structural conservation. bohrium.com This enzyme is classified as a GT2 glycosyltransferase by the CAZy database. bohrium.com The core catalytic function, the transfer of mannose to dolichyl phosphate, is a shared feature across these diverse organisms, underscoring its ancient evolutionary origins. nih.govmit.edu

The utilization of Dol-P-Man as a mannose donor is not limited to N-glycosylation. It is also essential for the biosynthesis of GPI anchors, which tether proteins to the cell membrane, and for protein O- and C-mannosylation in both yeast and mammalian cells. nih.govoup.com This broad utility across multiple, essential glycosylation pathways further emphasizes the deep evolutionary conservation of Dol-P-Man metabolism.

Species-Specific Variations in Dolichyl D-mannosyl Phosphate Synthase Complex Organization and Enzyme Forms

Despite the conserved catalytic function, the organization and composition of the DPMS enzyme complex exhibit notable variations across different eukaryotic lineages. researchgate.net These differences represent evolutionary adaptations and divergences in the regulation and integration of Dol-P-Man synthesis with other cellular processes.

Two main classes of DPMS enzymes have been identified. researchgate.netbohrium.com In organisms such as the budding yeast Saccharomyces cerevisiae and the protozoan parasite Trypanosoma brucei, DPMS exists as a single polypeptide (Dpm1p). researchgate.netmdpi.com This single protein contains both the catalytic domain and a C-terminal transmembrane domain that anchors it to the ER membrane. mdpi.com

In contrast, in fission yeast, worms, and vertebrates, including humans, the DPMS is a heterotrimeric complex composed of three subunits: DPM1, DPM2, and DPM3. researchgate.netnih.gov

DPM1 is the catalytic subunit, responsible for the mannosyltransferase activity. nih.gov

DPM2 is a regulatory subunit that enhances the stability and activity of the complex. researchgate.netmdpi.com

DPM3 serves as the membrane anchor for the complex. researchgate.netmdpi.com

Interestingly, recent research has identified a functional homolog of the DPM2 subunit, Yil102c-A, in Saccharomyces cerevisiae, suggesting that the regulatory aspects of the complex may be more conserved than previously thought. mdpi.com This protein interacts with Dpm1p and influences its synthase activity. mdpi.com

The location of hydrophobic domains and motifs like the cAMP-dependent protein phosphorylation motif (PKA motif) within the DPMS sequence also varies between species, suggesting species-specific regulatory mechanisms. bohrium.com

| Organism | DPMS Complex Organization | Subunits | Key Features |

|---|---|---|---|

| Saccharomyces cerevisiae (Budding Yeast) | Monomeric (with a newly identified regulatory partner) | Dpm1p, Yil102c-A (DPM2 homolog) | Dpm1p has an intrinsic C-terminal transmembrane domain. mdpi.com Yil102c-A interacts with Dpm1p to modulate activity. mdpi.com |

| Homo sapiens (Humans) | Heterotrimeric | DPM1, DPM2, DPM3 | DPM1 is the catalytic subunit, DPM2 is regulatory, and DPM3 is the membrane anchor. researchgate.netnih.gov |

| Trypanosoma brucei (Protozoan) | Monomeric | DPMS | Similar to yeast, a single polypeptide performs the function. researchgate.net |

| Arabidopsis thaliana (Plant) | Heterotrimeric | DPMS1, DPMS2, DPMS3 | The complex organization is similar to that in mammals. nih.gov |

Insights from Divergent Organisms and Their Unique Glycosylation Strategies Involving this compound (e.g., Protists)

The study of divergent organisms, particularly protists, has revealed unique and fascinating adaptations in the use of Dol-P-Man. These organisms often exhibit glycosylation pathways that differ significantly from those in more commonly studied model organisms, providing valuable insights into the evolutionary plasticity of these processes.

One of the most striking examples comes from the protist Trichomonas vaginalis. This organism possesses a large number of genes predicted to encode dolichyl-phosphate-glucose (Dol-P-Glc) synthases, yet it lacks the enzymes to use Dol-P-Glc for the typical N-glycosylation pathway. nih.gov Research has shown that Trichomonas vaginalis membranes have exceptionally high Dol-P-Glc synthase activity. nih.gov Furthermore, studies have demonstrated that this protist utilizes Dol-P-Glc as a sugar donor for the synthesis of O-glycans on its glycoproteins, a function not previously observed in other organisms. nih.gov

While Trichomonas vaginalis has a highly divergent Dpm1 homolog for Dol-P-Man synthesis, its reliance on Dol-P-Glc for O-glycosylation represents a significant evolutionary novelty. nih.gov This suggests that in some lineages, the roles of dolichol-linked monosaccharides have been repurposed to suit specific biological needs.

In other protists, such as Trypanosoma cruzi and Dictyostelium discoideum, the DPMS enzyme exists and functions to produce Dol-P-Man for essential glycosylation pathways, including the synthesis of GPI anchors, which are particularly abundant and critical for the life cycle of trypanosomatids. uniprot.orguniprot.org The study of these organisms continues to uncover the diverse strategies that have evolved for the synthesis and utilization of Dol-P-Man, highlighting the adaptability of this central metabolic pathway.

Q & A

Q. Experimental Approach :

- Cross-species complementation : Express human DPM1 in yeast dpm1Δ mutants. Only partial rescue occurs, highlighting divergent subunit dependencies .

- Phosphoproteomics : Compare post-translational modifications in yeast vs. mammalian DPM1 to identify regulatory divergence .

Advanced Question: What mechanisms regulate Dol-P-Man availability in the ER membrane?

Answer :

Regulation involves:

- Substrate competition : Dolichyl phosphate is shared by Dol-P-Man synthase, ALG enzymes, and GPI anchor synthesis pathways. Overexpression of one pathway (e.g., ALG7) reduces Dol-P-Man levels .

- Phosphorylation : In yeast, cAMP-dependent kinase phosphorylates DPM synthase, enhancing activity during stress .

- Membrane dynamics : Dol-P-Man synthesis is influenced by lipid composition. Cholesterol-rich membranes enhance enzyme processivity .

Methodological Insight :

Use -labeling to track dolichyl phosphate flux between pathways. Silencing competing enzymes (e.g., ALG7 RNAi) can isolate Dol-P-Man-specific regulatory nodes .

Advanced Question: How do defects in Dol-P-Man metabolism contribute to congenital disorders?

Answer :

Mutations in DPM1-3 or regulators (e.g., SRD5A3) cause congenital disorders of glycosylation (CDGs), characterized by neurological deficits and hypoglycosylated serum proteins . Examples:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.